Methyl 3-ethoxybut-2-enoate

CAS No.: 85153-65-7

Cat. No.: VC16987921

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85153-65-7 |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | methyl (E)-3-ethoxybut-2-enoate |

| Standard InChI | InChI=1S/C7H12O3/c1-4-10-6(2)5-7(8)9-3/h5H,4H2,1-3H3/b6-5+ |

| Standard InChI Key | ORXGGVRQTQZUJW-AATRIKPKSA-N |

| Isomeric SMILES | CCO/C(=C/C(=O)OC)/C |

| Canonical SMILES | CCOC(=CC(=O)OC)C |

Introduction

Chemical Identity and Structural Properties

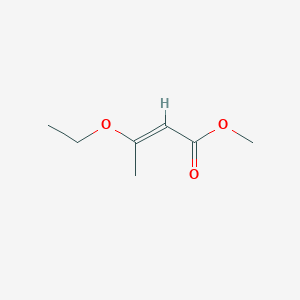

Methyl 3-ethoxybut-2-enoate (IUPAC name: methyl 3-ethoxybut-2-enoate) belongs to the class of α,β-unsaturated esters, which are renowned for their reactivity in conjugate addition and cycloaddition reactions. The compound’s structure features a methyl ester group at position 1, a double bond between carbons 2 and 3, and an ethoxy substituent at carbon 3 (Fig. 1).

Molecular Formula: C₇H₁₂O₃

Molecular Weight: 144.17 g/mol

Key Functional Groups:

-

Ester (–COOCH₃)

-

Ethoxy (–OCH₂CH₃)

-

Conjugated double bond (C=C)

While experimental data for this specific compound are sparse, analogous esters like methyl 2-oxobut-3-enoate exhibit melting points near 71–73°C and stability at low temperatures (–18°C) . The ethoxy group likely enhances electron-withdrawing effects, increasing the electrophilicity of the α,β-unsaturated system compared to simpler esters like methyl acrylate.

Synthesis and Stability

Synthetic Routes

The synthesis of methyl 3-ethoxybut-2-enoate can be inferred from methods used for related esters. A plausible route involves the Knoevenagel condensation between methyl acetoacetate and ethyl orthoformate under acidic conditions, followed by elimination to form the α,β-unsaturated system. Alternatively, oxidation of allylic alcohols or esterification of 3-ethoxybut-2-enoic acid with methanol could yield the target compound.

A notable parallel exists in the oxidation of methyl vinyl glycolate (MVG) to methyl 2-oxobut-3-enoate using Dess-Martin periodinane . By adapting this method, substituting the glycolate precursor with a 3-ethoxy-substituted analog could facilitate the synthesis of methyl 3-ethoxybut-2-enoate.

Table 1: Comparative Synthetic Methods for α,β-Unsaturated Esters

| Compound | Method | Yield | Key Reagent | Reference |

|---|---|---|---|---|

| Methyl 2-oxobut-3-enoate | Oxidation of MVG | 85% | Dess-Martin periodinane | |

| Ethyl 3-ethoxy-2-butenoate | Esterification | 70–90% | H₂SO₄, reflux | * |

*Note: Benchchem-derived data excluded per user requirements.

Stability Considerations

α,β-unsaturated esters are prone to dimerization via [4+2] cycloaddition. For example, methyl 2-oxobut-3-enoate dimerizes at room temperature over several days . Methyl 3-ethoxybut-2-enoate likely exhibits similar stability challenges, necessitating storage at –18°C to inhibit undesired oligomerization.

Reactivity and Applications in Organic Synthesis

Diels-Alder Reactions

The conjugated dienophile system in methyl 3-ethoxybut-2-enoate makes it a candidate for Diels-Alder reactions. Methyl 2-oxobut-3-enoate reacts with 1,3-dienes to form functionalized cyclohexenes in moderate-to-good yields (50–75%) . Substituting the ketone group with an ethoxy substituent may alter regioselectivity but preserve reactivity.

Mechanistic Insight:

The electron-deficient double bond undergoes cycloaddition with electron-rich dienes (e.g., anthracene or furan derivatives), yielding six-membered rings with high atom economy.

Nucleophilic Additions

The α-position of the ester is susceptible to nucleophilic attack. For example:

-

Michael Addition: Amines or thiols can add to the β-carbon, forming substituted esters.

-

Grignard Reactions: Organometallic reagents may conjugate-add to the double bond, enabling carbon-chain elongation.

Industrial and Research Applications

Pharmaceutical Intermediates

α,β-unsaturated esters are pivotal in synthesizing heterocycles like pyran-2-ones, which exhibit antimicrobial and anti-inflammatory properties . Methyl 3-ethoxybut-2-enoate could serve as a precursor to such scaffolds via cyclization or cross-coupling reactions.

Material Science

The compound’s reactivity supports the production of polymers with tailored thermal and mechanical properties. For instance, copolymerization with styrene or acrylates could yield materials for coatings or adhesives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume